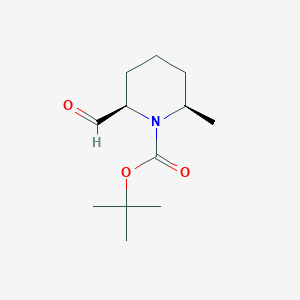
1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-Tetrahydroisoquinoline-5-sulfonamide hydrochloride is a chemical compound with significant applications in various fields, including medicinal chemistry, biology, and industrial processes. This compound is known for its unique structural properties and reactivity, making it a valuable substance in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride typically involves multiple steps, starting with the formation of tetrahydroisoquinoline through the Biltz synthesis or Pictet-Spengler reaction. The subsequent sulfonation and amination steps are crucial to obtaining the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to meet industrial standards.
化学反応の分析
Types of Reactions: 1,2,3,4-Tetrahydroisoquinoline-5-sulfonamide hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium azide (NaN₃) or halides.
Major Products Formed:
Oxidation: Formation of tetrahydroisoquinoline-5-sulfonic acid.
Reduction: Production of tetrahydroisoquinoline derivatives.
Substitution: Generation of various substituted tetrahydroisoquinoline compounds.
科学的研究の応用
1,2,3,4-Tetrahydroisoquinoline-5-sulfonamide hydrochloride is extensively used in scientific research due to its biological activity and structural versatility. It serves as a precursor in the synthesis of various pharmaceuticals and bioactive molecules. Its applications include:
Medicinal Chemistry: Used in the development of drugs targeting neurological disorders and cardiovascular diseases.
Biology: Employed in studies related to enzyme inhibition and receptor binding.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
作用機序
The mechanism by which 1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride exerts its effects involves interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, modulating biochemical pathways, or as a ligand binding to receptors, influencing cellular responses.
類似化合物との比較
1,2,3,4-Tetrahydroisoquinoline-5-sulfonamide hydrochloride is compared with other similar compounds, such as:
Isoquinoline: A closely related compound with similar biological activities but different structural features.
N-methyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride:
Uniqueness: The uniqueness of this compound lies in its specific structural configuration, which imparts distinct reactivity and biological activity compared to its analogs.
Conclusion
This compound is a versatile compound with significant applications in scientific research and industry. Its unique properties and reactivity make it a valuable substance for various applications, from drug development to industrial synthesis.
特性
IUPAC Name |
1,2,3,4-tetrahydroisoquinoline-5-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S.ClH/c10-14(12,13)9-3-1-2-7-6-11-5-4-8(7)9;/h1-3,11H,4-6H2,(H2,10,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOIZSJCJAXEHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=CC=C2)S(=O)(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Bromo-6-methoxybenzo[d][1,3]dioxole](/img/structure/B6599445.png)




![[2-fluoro-6-(trifluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B6599483.png)





